7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate
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Overview
Description
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate is a complex organic compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of an acridine moiety attached to a phenyl ring, which is further connected to a heptanamide chain. The methanesulfonate group enhances its solubility and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate typically involves multiple steps:
Formation of the Acridine Moiety: The acridine ring is synthesized through a series of cyclization reactions involving aromatic amines and aldehydes.
Attachment to Phenyl Ring: The acridine moiety is then attached to a phenyl ring via an amination reaction.
Formation of Heptanamide Chain: The phenyl-acridine compound is reacted with heptanoic acid or its derivatives to form the heptanamide chain.
Methanesulfonate Addition: Finally, the compound is treated with methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Formation of acridine oxides.
Reduction: Formation of acridine amines.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of DNA intercalation and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The compound exerts its effects primarily through intercalation into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The acridine moiety is responsible for binding to the DNA, while the heptanamide chain enhances its binding affinity and specificity. The methanesulfonate group improves its solubility, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: Another acridine derivative with antimicrobial properties.
Doxorubicin: An anthracycline antibiotic used in cancer therapy.
Uniqueness
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate is unique due to its specific structure, which combines the properties of acridine derivatives with the enhanced solubility and stability provided by the methanesulfonate group. This makes it particularly valuable for applications requiring high specificity and stability, such as in targeted drug delivery and advanced fluorescence studies.
Properties
CAS No. |
71798-50-0 |
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Molecular Formula |
C27H31N3O4S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
acridin-9-yl-[4-(7-amino-7-oxoheptyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C26H27N3O.CH4O3S/c27-25(30)14-4-2-1-3-9-19-15-17-20(18-16-19)28-26-21-10-5-7-12-23(21)29-24-13-8-6-11-22(24)26;1-5(2,3)4/h5-8,10-13,15-18H,1-4,9,14H2,(H2,27,30)(H,28,29);1H3,(H,2,3,4) |
InChI Key |
SATWREXZQTZLER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCC(=O)N |
Origin of Product |
United States |
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